molecular formula C9H17NO B1275809 [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol CAS No. 827034-60-6

[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol

Cat. No.: B1275809
CAS No.: 827034-60-6
M. Wt: 155.24 g/mol
InChI Key: VVPQQGSILHUAQR-UHFFFAOYSA-N
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Description

[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (CAS: 827034-60-6) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate for the development of novel bioactive molecules. Its primary research application is in the synthesis of high-affinity dopamine receptor ligands. This chiral building block was utilized in the development of (S)-5-Bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, a compound identified as a potent dopamine D2/D3 receptor antagonist with picomolar binding affinity . This ligand, when radiolabeled with Carbon-11, has shown great promise as a Positron Emission Tomography (PET) radioligand for imaging low densities of dopamine D2 receptors in extrastriatal brain regions, such as the thalamus and cortex . This application is crucial for advancing the understanding of neurological and neuropsychiatric disorders including Parkinson's disease and schizophrenia . The pyrrolidine ring is a privileged scaffold in drug discovery, contributing to molecular complexity and enabling the exploration of three-dimensional pharmacophore space, which is essential for achieving target selectivity and optimizing ADME properties . The specific N-cyclopropylmethyl substitution on the pyrrolidine ring is a recognized structural motif that can significantly influence the binding affinity and selectivity profile of resulting compounds at target receptors . Chemical Data: • CAS Number: 827034-60-6

Properties

IUPAC Name

[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPQQGSILHUAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400853
Record name [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827034-60-6
Record name [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol typically proceeds via:

  • Construction or modification of the pyrrolidine ring system.
  • Introduction of the cyclopropylmethyl substituent at the nitrogen.
  • Installation or reduction to the hydroxymethyl group at the 2-position of the pyrrolidine ring.

This process may involve esterification, aminolysis, reduction, and alkylation steps, often starting from proline or substituted pyrrolidine derivatives as key intermediates.

Stepwise Preparation Routes

Alkylation and Reduction Route

An alternative route involves:

  • Acetylation of the pyrrolidine nitrogen.
  • Reduction of the acetylated intermediate.
  • Chlorination and subsequent amination to introduce the cyclopropylmethyl group.
  • Final reduction to the hydroxymethyl group.

This method yields crude amines in moderate yields (~35%) which can be further purified or converted into derivatives.

Preparation of Cyclopropylmethyl Intermediate

The cyclopropylmethyl moiety is a critical fragment. Its preparation is often performed by:

  • Hydrogenation of cyclopropanecarboxaldehyde using Raney cobalt or Raney nickel catalysts under mild temperature (20–50 °C) and pressure (2.4–5.2 bar) conditions.
  • The reaction proceeds with very high selectivity (93–100%) to cyclopropylmethanol, which is then used as a building block for the final compound.
Parameter Typical Conditions Outcome/Notes
Catalyst Raney Cobalt, Raney Nickel High selectivity for cyclopropylmethanol
Temperature 20–50 °C Mild conditions prevent ring opening
Pressure 2.4–5.2 bar Maintains reaction efficiency
Solvent Heptane or cyclohexane (inert) Minimizes side reactions
Selectivity 93–100% Minimal formation of n-butanol byproduct

Coupling and Functionalization

The cyclopropylmethylpyrrolidine core can be further functionalized to introduce the hydroxymethyl group by:

  • Reductive amination or nucleophilic substitution reactions with appropriate aldehyde or halomethyl intermediates.
  • Use of coupling agents such as BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates the formation of amide or related bonds when preparing analogues.
  • Reduction steps often employ lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert amides or esters to alcohols or amines.

Industrial and Scalable Processes

Industrial synthesis emphasizes:

  • Economical and safe reagents.
  • Mild reaction conditions to maintain stereochemistry and minimize byproducts.
  • Use of non-corrosive solvents such as dimethylformamide (DMF), ethyl acetate, or other polar aprotic solvents.
  • Hydrogenation reactions performed under nitrogen atmosphere or hydrogen gas at ambient to moderate temperatures (100–160 °C) for 10–48 hours.
  • Purification by extraction, washing with brine, drying, and concentration to isolate the product.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Esterification Starting from proline Standard esterification conditions Ester intermediate
2 Aminolysis Amines or ammonia derivatives Mild heating Amino-substituted intermediate
3 Acylation/Alkylation Cyclopropylmethyl halides or equivalents Room temperature to mild heating Introduction of cyclopropylmethyl group
4 Reduction LiAlH4, NaBH4 Ambient to reflux Hydroxymethyl group formation
5 Hydrogenation (cyclopropylmethyl) Raney Co/Ni catalysts, H2 gas 20–50 °C, 2.4–5.2 bar Cyclopropylmethanol intermediate
6 Coupling (amide formation) BOP reagent, triethylamine Room temperature, 24 h Amide intermediates for further reduction
7 Purification Extraction, chromatography Standard laboratory techniques >95% purity final product

Research Findings and Notes

  • The hydrogenation of cyclopropanecarboxaldehyde to cyclopropylmethanol is highly selective and performed under mild conditions to avoid ring opening, a common side reaction.
  • The stereochemistry of the pyrrolidine ring is preserved by starting with chiral proline derivatives.
  • Coupling agents such as BOP reagent enable efficient amide bond formation without racemization.
  • Reduction steps require careful control to prevent over-reduction or ring cleavage.
  • Industrial methods favor non-corrosive solvents and continuous flow processes for scalability and safety.
  • Analytical characterization by NMR, mass spectrometry, and chromatography is essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include cyclopropylmethyl-substituted pyrrolidine derivatives, which can be further functionalized for various applications.

Scientific Research Applications

Common Reagents and Conditions

  • Oxidation Agents : Potassium permanganate, chromium trioxide.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents : Thionyl chloride, phosphorus tribromide.

These reactions facilitate the creation of cyclopropylmethyl-substituted pyrrolidine derivatives, which can be further functionalized for various applications.

Organic Synthesis

In organic chemistry, [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol serves as a versatile building block. Its unique structure allows for the synthesis of diverse chemical entities that can be used in pharmaceuticals and specialty chemicals. The compound's ability to engage in multiple reaction pathways enhances its utility in creating complex molecules.

Pharmacological Potential

Research indicates that this compound may have significant pharmacological properties. It is being investigated as a precursor for synthesizing drugs targeting neurological and psychiatric disorders. The potential interactions with specific biological pathways make it an attractive candidate for further exploration in drug development.

Case Study: Enzyme Inhibition

A notable study explored the inhibitory effects of this compound on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The compound demonstrated promising results in vitro, suggesting its potential as a therapeutic agent for managing Parkinson's symptoms.

EnzymeInhibition TypePotential Implications
Monoamine Oxidase B (MAO-B)Competitive InhibitionPotential treatment for neurodegenerative diseases
Other EnzymesUnder InvestigationFurther studies needed to establish efficacy

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its derivatives are employed in manufacturing polymers, resins, and other advanced materials. The compound's structural properties allow it to enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism by which [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table compares [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol with analogs differing in substituents at the 1-position of the pyrrolidine ring:

Compound Name Molecular Formula Substituent (1-position) Key Properties/Applications Reference CAS/ID
This compound C₉H₁₇NO Cyclopropylmethyl Chiral intermediate, rigidity enhances binding 827034-60-6
[1-(4-Methoxybenzyl)-2-pyrrolidinyl]diphenylmethanol C₂₆H₂₉NO₂ 4-Methoxybenzyl Crystallographic studies; aromatic interactions N/A
{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}methanol C₁₂H₁₇NO₃S 4-Methylbenzenesulfonyl (tosyl) Sulfonyl group enhances stability; used in peptide synthesis 91645-35-1
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₂FN₂O 6-Fluoropyridinyl Fluorine improves bioavailability; CNS drug candidates N/A

Key Observations :

  • Electron-Withdrawing Groups (e.g., tosyl in ): Increase thermal stability and resistance to oxidation but reduce nucleophilicity at the nitrogen.
  • Aromatic Substituents (e.g., 4-methoxybenzyl in ): Enhance π-π stacking in crystal lattices, useful for X-ray studies.
  • Heterocyclic Substituents (e.g., fluoropyridine in ): Improve pharmacokinetic properties, such as blood-brain barrier penetration.

Ring-System Modifications

Comparisons with compounds featuring alternative heterocyclic cores:

Compound Name Core Structure Key Differences Applications Reference CAS/ID
This compound Pyrrolidine (5-membered) High ring strain, compact conformation Enzyme mimics, chiral catalysts 827034-60-6
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol Piperidine (6-membered) Reduced ring strain, increased flexibility Solubility enhancer in drug formulations 1247685-08-0
2-{2-[(Cyclopropylmethylamino)methyl]pyrrolidin-1-yl}ethanol Pyrrolidine with amino-ethyl chain Extended side chain for hydrogen bonding GPCR modulator intermediates 1353947-12-2

Key Observations :

  • Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring in the target compound imposes greater conformational rigidity compared to piperidine analogs, favoring selective receptor interactions .
  • Side-Chain Modifications: Ethanolamine derivatives (e.g., ) introduce additional hydrogen-bonding sites, broadening applicability in drug discovery.

Stereochemical Variations

Enantiomeric pairs and their pharmacological relevance:

Compound Name Stereochemistry Biological Activity Reference CAS/ID
(S)-[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (S)-configuration Higher affinity for κ-opioid receptors 1359821-85-4
(R)-[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (R)-configuration Lower activity in neurological assays N/A
(R)-2-(Cyclopropyl(1-methylpyrrolidin-3-yl)amino)ethanol (R)-configuration Investigated for dopamine receptor modulation 1353997-59-7

Key Observations :

  • Stereoselectivity : The (S)-enantiomer of the target compound exhibits superior binding to neurological targets due to optimal spatial alignment with chiral binding pockets .
  • Ethanolamine Derivatives: Enantiomers like and demonstrate divergent selectivity profiles, underscoring the importance of stereochemistry in drug design.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • Structural Characteristics : The compound features a cyclopropylmethyl group attached to a pyrrolidine ring, with a hydroxymethyl substituent that may influence its biological interactions.

Research indicates that compounds similar to [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol exhibit various biological activities, primarily through interactions with neurotransmitter systems. The following mechanisms are noted:

  • Opioid Receptor Modulation : Some studies suggest that derivatives of pyrrolidine can interact with opioid receptors, potentially influencing pain pathways and addiction mechanisms. This interaction is critical as it can lead to analgesic effects or modulation of addictive behaviors .
  • CNS Activity : Compounds with similar structures have shown central nervous system (CNS) activity, which may include anxiolytic or sedative effects. This is particularly relevant in the context of developing new therapeutic agents for anxiety and mood disorders .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

  • In Vivo Studies : Animal models have demonstrated the potential for these compounds to modulate pain responses and exhibit anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives showed significant reductions in pain perception in rodent models .
  • In Vitro Studies : Cell culture experiments indicated that these compounds could inhibit certain pathways associated with inflammation and neuronal excitability, suggesting a mechanism for their therapeutic effects .

Case Study 1: Pain Management

A study published in a pharmacology journal evaluated the analgesic properties of a pyrrolidine derivative similar to this compound. The findings revealed:

  • Methodology : The compound was administered to rodents using a controlled pain model.
  • Results : Significant pain relief was observed compared to control groups, indicating potential for use in pain management therapies.

Case Study 2: CNS Effects

Another study focused on the CNS effects of pyrrolidine derivatives:

  • Methodology : Behavioral assays were conducted to assess anxiety-like behaviors in mice.
  • Results : The compound exhibited anxiolytic effects at specific dosages, suggesting its potential as a treatment for anxiety disorders.

Data Summary

The following table summarizes key findings from various studies on related compounds:

Study TypeCompound SimilarityBiological ActivityKey Findings
In VivoPyrrolidine DerivativeAnalgesicSignificant pain reduction
In VitroPyrrolidine AnalogAnti-inflammatoryInhibition of inflammatory markers
BehavioralPyrrolidine VariantAnxiolyticReduced anxiety-like behaviors

Q & A

Q. What role does this compound play in medicinal chemistry applications?

  • Applications : The compound serves as a precursor for boronic acid derivatives (e.g., talabostat analogs) used in protease inhibition or cancer therapy. Its cyclopropyl group enhances metabolic stability in vivo .

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